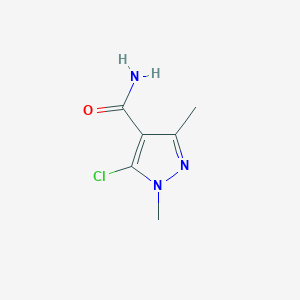

5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-chloro-1,3-dimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-3-4(6(8)11)5(7)10(2)9-3/h1-2H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSKLGKDBGHLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)N)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801329283 | |

| Record name | 5-chloro-1,3-dimethylpyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818806 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

204251-18-3 | |

| Record name | 5-chloro-1,3-dimethylpyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound featuring a pyrazole core. The pyrazole ring system is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] This guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide, offering insights for its application in research and drug development.

Chemical Structure and Properties

The chemical structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide consists of a 1,3-dimethyl-1H-pyrazole ring substituted with a chlorine atom at the 5-position and a carboxamide group at the 4-position.

Molecular Formula: C₁₂H₁₂ClN₃O[3]

Molecular Weight: 249.69 g/mol [3]

IUPAC Name: 5-chloro-1,3-dimethyl-N-phenylpyrazole-4-carboxamide[3]

CAS Number: 64174-45-4[3]

Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide

The synthesis of pyrazole carboxamides can be achieved through various synthetic routes.[1][2][4] A common and effective method involves the Vilsmeier-Haack reaction to introduce a formyl group onto a pyrazole precursor, followed by oxidation and amidation.

A Generalized Synthetic Pathway

A plausible synthetic route to the title compound starts from 1,3-dimethyl-2-pyrazolin-5-one. The Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group and a chlorine atom to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[5][6][7] Subsequent oxidation of the aldehyde to a carboxylic acid, followed by amidation, would yield the final product.

Caption: Generalized synthetic workflow for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Detailed Experimental Protocol: Vilsmeier-Haack Reaction for Intermediate Synthesis

This protocol describes the synthesis of the key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[5][6]

Warning: This procedure involves hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1,3-dimethyl-2-pyrazolin-5-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice water

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-neck flask, add DMF and cool to 0°C in an ice bath.

-

Slowly add POCl₃ dropwise to the DMF while stirring. Maintain the temperature at 0°C.

-

After the addition is complete, stir the mixture for an additional 20 minutes at 0°C.

-

Slowly add 1,3-dimethyl-2-pyrazolin-5-one to the mixture.

-

Raise the temperature to 80-90°C and continue the reaction, monitoring its progress using Thin Layer Chromatography (TLC).[5]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Extract the aqueous phase with ethyl acetate.

-

Wash the combined organic layers with saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.[6]

Structural Characterization

Confirmation of the chemical structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide is achieved through a combination of spectroscopic techniques.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two methyl groups on the pyrazole ring and the protons of the carboxamide group. The chemical shifts will be influenced by the surrounding electron-withdrawing groups. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the methyl groups, and the carbonyl carbon of the carboxamide group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the amide, N-H stretching of the amide, and C-Cl stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom. |

Applications in Research and Drug Development

Pyrazole carboxamides are a well-established class of compounds with significant biological activity.[1][2][8] Specifically, they are known to act as succinate dehydrogenase inhibitors (SDHIs), which are effective fungicides.[8] The structural features of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility as an intermediate in the synthesis of fungicides has been noted.[5]

Safety and Handling

As with all laboratory chemicals, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide and its synthetic precursors should be handled with care. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide provides a foundational understanding of the chemical structure, synthesis, and characterization of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide. The synthetic protocols and characterization data presented herein offer a practical resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development. The versatile pyrazole scaffold continues to be a source of novel bioactive compounds, and a thorough understanding of its derivatives is crucial for future innovation.

References

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

-

Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135. Available at: [Link]

-

MDPI. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available at: [Link]

-

Royal Society of Chemistry. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Available at: [Link]

-

Bentham Science. Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Available at: [Link]

-

Royal Society of Chemistry. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Available at: [Link]

-

ACS Publications. Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. Available at: [Link]

-

J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Available at: [Link]

-

MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at: [Link]

-

PubChem. 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide. Available at: [Link]

-

National Institutes of Health. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

-

MDPI. 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Available at: [Link]

-

Wikidata. 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide. Available at: [Link]

-

Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide | C12H12ClN3O | CID 73028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. guidechem.com [guidechem.com]

- 6. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Application of Carboxamide Derivatives from Poly(acrylamide-co-acrylic acid)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of carboxamide derivatives based on the versatile copolymer Poly(acrylamide-co-acrylic acid), identified by CAS number 27006-76-4. This copolymer serves as a foundational platform for creating advanced functional materials, particularly for applications in drug development and biomedicine. The guide details the principles and protocols for modifying the pendent carboxylic acid groups of the copolymer backbone to form stable amide linkages, thereby enabling the covalent conjugation of therapeutic agents, targeting moieties, and other functional molecules. We delve into the causality behind key experimental choices, present self-validating protocols for synthesis and purification, and provide methods for robust physicochemical characterization. The potential of these derivatized polymers in creating sophisticated drug delivery systems, such as stimuli-responsive hydrogels and targeted drug-polymer conjugates, is explored with a focus on practical application for researchers, scientists, and drug development professionals.

Introduction: The Core Polymer (CAS 27006-76-4)

The polymer designated by CAS number 27006-76-4 is Poly(acrylamide-co-acrylic acid), a random copolymer synthesized from acrylamide and acrylic acid monomers.[1][2] This hydrogel-forming polymer is a cornerstone material in various biomedical applications, including drug delivery and tissue engineering, owing to its high water content, biocompatibility, and tunable properties.[3][4][5] The structure contains two key functional groups along its backbone:

-

Carboxamide groups (-CONH₂) from the acrylamide units, which contribute to hydrophilicity and mechanical strength.[1]

-

Carboxylic acid groups (-COOH) from the acrylic acid units, which impart pH-sensitivity and provide reactive handles for chemical modification.[6]

The ability to form new carboxamide derivatives stems from the reactivity of these carboxylic acid groups. By covalently coupling amine-containing molecules to these sites, the copolymer can be transformed into a bespoke functional material. This derivatization is a critical strategy for:

-

Covalently attaching therapeutic drugs to create polymer-drug conjugates.

-

Immobilizing targeting ligands (e.g., peptides, antibodies) for site-specific delivery.

-

Introducing new cross-linking points to modulate the physical properties of hydrogels.

-

Tuning the overall hydrophilicity, charge, and biological interactions of the polymer.

This guide focuses on the most robust and widely adopted method for this transformation: carbodiimide-mediated coupling chemistry.

Synthesis of the Core Copolymer

The foundation of any derivatization strategy is a well-characterized starting polymer. Poly(acrylamide-co-acrylic acid) is typically synthesized via free-radical polymerization in an aqueous solution.[7] The ratio of the two monomers can be adjusted to control the density of carboxylic acid groups available for subsequent derivatization.

Rationale for Experimental Design

-

Initiator System: A redox initiator system, such as ammonium persulfate (APS) and N,N,N′,N′-tetramethylethylenediamine (TEMED), is often chosen for its ability to efficiently generate radicals at moderate temperatures (room temperature to 70°C). This avoids harsh conditions that could damage the monomers.

-

Cross-linker: A small amount of a cross-linking agent like N,N'-methylenebisacrylamide (MBA) is included to form a three-dimensional hydrogel network.[1][7] The concentration of MBA directly controls the swellability and mechanical properties of the resulting hydrogel.

-

Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent oxygen, a potent radical scavenger, from inhibiting the polymerization process.[3]

Experimental Protocol: Synthesis of Poly(acrylamide-co-acrylic acid) Hydrogel

-

Monomer Solution Preparation: In a round-bottom flask, dissolve acrylamide (e.g., 7.1 g, 0.1 mol) and acrylic acid (e.g., 2.16 g, 0.03 mol) in deionized water (e.g., 100 mL).

-

Cross-linker Addition: Add N,N'-methylenebisacrylamide (MBA) (e.g., 0.154 g, 1 mmol) to the monomer solution and stir until fully dissolved.

-

Inerting the System: Seal the flask and purge the solution with dry nitrogen gas for 30 minutes to remove dissolved oxygen.

-

Initiation: While maintaining the nitrogen atmosphere, add ammonium persulfate (APS) (e.g., 0.228 g, 1 mmol) followed by TEMED (e.g., 150 µL) to initiate the polymerization.

-

Polymerization: Stir the reaction mixture at 60-70°C for 4-6 hours. A significant increase in viscosity, leading to gel formation, indicates successful polymerization.[3]

-

Purification: Cut the resulting hydrogel into smaller pieces and immerse in a large volume of deionized water for 72 hours, changing the water every 12 hours. This process, known as dialysis, removes unreacted monomers, initiator fragments, and other impurities.

-

Lyophilization: Freeze the purified hydrogel and dry it under vacuum using a lyophilizer (freeze-dryer) to obtain a porous, solid material ready for derivatization.

Synthesis of Carboxamide Derivatives via EDC/NHS Chemistry

The most prevalent method for forming amide bonds between a carboxylic acid and a primary amine under mild aqueous conditions is through the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[8][9]

Mechanistic Causality: Why EDC and NHS?

-

EDC (The Activator): EDC reacts with the carboxylic acid groups on the polymer backbone to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water and prone to hydrolysis, which would regenerate the original carboxylic acid.

-

NHS (The Stabilizer): To improve efficiency, NHS is added. It rapidly reacts with the O-acylisourea intermediate to form a more stable NHS-ester.[8][10] This semi-stable intermediate is less susceptible to hydrolysis than the O-acylisourea, providing a larger window for the desired amine to react.[9] It is important to note that on poly(acrylic acid) backbones, this activation can also lead to the formation of anhydride side products, though the NHS-ester is the dominant productive intermediate.[8]

-

The Amine (The Nucleophile): The amine-containing molecule of interest (drug, peptide, etc.) then attacks the NHS-ester, displacing NHS and forming a stable, covalent amide bond.

This two-step, one-pot reaction is highly efficient and proceeds at physiological pH, making it ideal for conjugating sensitive biomolecules.

Workflow for Carboxamide Derivative Synthesis

Below is a diagram illustrating the logical flow of the synthesis and purification process.

Caption: Workflow for EDC/NHS-mediated synthesis of carboxamide derivatives.

Detailed Protocol: Conjugation of a Model Amine

This protocol describes the conjugation of a generic primary amine (R-NH₂) to the Poly(acrylamide-co-acrylic acid) backbone.

-

Polymer Hydration: Swell a known mass of the lyophilized copolymer (e.g., 100 mg) in a suitable buffer. A 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0) is ideal, as this pH is optimal for EDC/NHS chemistry.

-

Reagent Preparation: Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in the same MES buffer. Prepare a solution of the amine-containing molecule (R-NH₂) in a compatible solvent (preferably the MES buffer).

-

Activation Step: To the swollen polymer solution, add NHS to a final concentration of 5 mM. Mix gently. Immediately add EDC to a final concentration of 10 mM. A molar excess of EDC/NHS over the available carboxylic acid groups is used to drive the reaction.

-

Activation Reaction: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

-

Conjugation Step: Add the amine-containing molecule (R-NH₂) to the activated polymer solution. The molar ratio of amine to carboxylic acid groups should be optimized for the desired degree of substitution.

-

Conjugation Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.

-

Purification: Transfer the reaction mixture to a dialysis membrane (e.g., 10-14 kDa MWCO) and dialyze against a large volume of deionized water for 48-72 hours, with frequent water changes. This removes unreacted amine, EDC/NHS byproducts (e.g., N-acylurea), and salts.

-

Isolation: Freeze and lyophilize the purified solution to obtain the final carboxamide-derivatized polymer as a dry, porous solid.

Physicochemical Characterization of Derivatives

Confirming the successful synthesis and quantifying the degree of modification is a critical, self-validating step. A combination of spectroscopic and analytical techniques should be employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the polymer. The success of the amidation reaction is confirmed by observing specific changes in the spectrum.

-

Disappearance/Reduction of -COOH bands: The broad O-H stretch from the carboxylic acid (around 3000-3400 cm⁻¹) and the C=O stretch (around 1700-1720 cm⁻¹) will decrease in intensity.[11]

-

Appearance of Amide Bands: New peaks will appear corresponding to the newly formed amide bond. The Amide I band (C=O stretch) typically appears around 1650 cm⁻¹, and the Amide II band (N-H bend) appears around 1550 cm⁻¹.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR provides detailed structural information. By comparing the spectra of the starting polymer and the final derivative, one can confirm covalent attachment.

-

Polymer Backbone Peaks: The broad peaks corresponding to the -CH₂- and -CH- protons of the polymer backbone will be present in both spectra (typically in the 1.5-2.5 ppm range).[12][13]

-

New Aromatic/Aliphatic Peaks: The appearance of new, sharp peaks corresponding to the protons of the conjugated molecule (R-NH₂) confirms its presence.

-

Quantification: By integrating the area of a characteristic peak from the conjugated molecule and comparing it to the integrated area of the polymer backbone peaks, the degree of substitution (DS) can be estimated.

Characterization Data Summary

The following table presents hypothetical data for a successful derivatization experiment.

| Property | Starting Polymer (P(AAm-co-AAc)) | Carboxamide Derivative (Polymer-R) | Rationale for Change |

| FTIR: C=O (-COOH) | Strong peak at ~1710 cm⁻¹ | Reduced intensity or absent | Consumption of carboxylic acid groups. |

| FTIR: Amide I | ~1660 cm⁻¹ (native amide) | Broadened/intensified ~1650 cm⁻¹ | Overlap of native amide and newly formed amide C=O stretch. |

| FTIR: Amide II | - | New peak at ~1550 cm⁻¹ | Appearance of the N-H bending mode from the new secondary amide. |

| ¹H-NMR | Backbone peaks at 1.5-2.5 ppm | Backbone peaks + new sharp peaks | New peaks correspond to the covalently attached R-group. |

| Degree of Substitution | 0% | e.g., 15 mol% | Calculated via ¹H-NMR or UV-Vis (if R is chromophoric) to quantify conjugation. |

Applications in Drug Development

The ability to create bespoke carboxamide derivatives of Poly(acrylamide-co-acrylic acid) unlocks numerous advanced applications in drug delivery and therapy.

Targeted Drug-Polymer Conjugates

By conjugating a cytotoxic drug to the polymer backbone, its therapeutic index can be significantly improved. The polymer acts as a carrier, altering the drug's pharmacokinetics, reducing systemic toxicity, and potentially enabling targeted delivery if a targeting ligand is also attached.

Stimuli-Responsive Hydrogels for Controlled Release

The properties of P(AAm-co-AAc) hydrogels are highly dependent on the number of carboxylic acid groups.[1][6] By converting a portion of these groups to neutral amide derivatives, the pH-responsiveness and swelling behavior of the hydrogel can be precisely tuned.[1] This allows for the design of "smart" hydrogels that release an entrapped drug in response to specific physiological cues, such as the pH change in a tumor microenvironment or the gastrointestinal tract.[2][7]

Bio-functionalized Scaffolds for Tissue Engineering

Carboxamide derivatization can be used to immobilize bioactive peptides (e.g., RGD sequences) or growth factors onto hydrogel scaffolds. This functionalization enhances cell adhesion, proliferation, and differentiation, making the materials more suitable for tissue regeneration applications.

The diagram below illustrates a conceptual model of a multi-functional drug delivery system based on a derivatized polymer.

Caption: Conceptual model of a multi-functional drug-polymer conjugate.

Conclusion

Poly(acrylamide-co-acrylic acid) is a powerful and versatile platform polymer. The strategic formation of carboxamide derivatives via robust and well-understood chemistries, such as EDC/NHS coupling, transforms this basic copolymer into a highly advanced functional material. For researchers in drug development, mastering these derivatization techniques is essential for creating next-generation targeted therapies, controlled-release systems, and advanced biomaterials. The protocols and principles outlined in this guide provide a solid foundation for the rational design, synthesis, and characterization of these promising materials.

References

-

Cho, E. C., Lee, J., & Cho, K. (2003). Role of Bound Water and Hydrophobic Interaction in Phase Transition of Poly(N-isopropylacrylamide) Aqueous Solution. Macromolecules, 36(26), 9929–9934. Available from: [Link]

-

Patankar, P., & Shah, C. (2013). Synthesis and Characterization of Poly (Acrylamide-Co-acrylic acid) Hydrogel for Drug Delivery. Semantic Scholar. Available from: [Link]

-

Technoarete. (n.d.). Synthesis and Characterization of Poly (Acrylamide-Co-Acrylic acid) Hydrogel: Study of its Swelling Kinetics. Technoarete. Available from: [Link]

-

MDPI. (2023). Poly(acrylic acid-co-acrylamide)/Polyacrylamide pIPNs/Magnetite Composite Hydrogels: Synthesis and Characterization. MDPI. Available from: [Link]

-

MDPI. (2021). Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. MDPI. Available from: [Link]

-

ACS Publications. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 27(15), 9473-9483. Available from: [Link]

-

PubMed. (2011). Synthesis and colon-specific drug delivery of a poly(acrylic acid-co-acrylamide)/MBA nanosized hydrogel. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 97(1), 165-174. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. (2021). Poly(acrylamide-co-acrylic acid) synthesized, moxifloxacin drug-loaded hydrogel: Characterization and evaluation studies. Journal of Applied Pharmaceutical Science, 11(12), 061-071. Available from: [Link]

-

PMC. (2023). Poly(acrylic acid-co-acrylamide)/Polyacrylamide pIPNs/Magnetite Composite Hydrogels: Synthesis and Characterization. Polymers, 15(9), 2088. Available from: [Link]

-

Arabian Journal of Chemistry. (2016). Synthesis, characterization and rheological behavior of pH sensitive poly(acrylamide-co-acrylic acid) hydrogels. Arabian Journal of Chemistry, 9, S1527-S1534. Available from: [Link]

-

PMC. (2016). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Polymer Chemistry, 7(3), 513-526. Available from: [Link]

-

Semantic Scholar. (2011). Different EDC/NHS activation mechanisms between PAA and PMAA brushes and the following amidation reactions. Langmuir. Available from: [Link]

-

ResearchGate. (n.d.). FTIR spectra of acrylic acid (AA) and polyacrylic acid (PAA). Inset... ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). ResearchGate. Available from: [Link]

-

Polymer Source. (n.d.). Poly(Acrylic acid) Sample #: P16017-AA Structure. Polymer Source. Available from: [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. technoarete.org [technoarete.org]

- 4. Poly(acrylic acid-co-acrylamide)/Polyacrylamide pIPNs/Magnetite Composite Hydrogels: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and colon-specific drug delivery of a poly(acrylic acid-co-acrylamide)/MBA nanosized hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. polymersource.ca [polymersource.ca]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide, a heterocyclic compound of significant interest to researchers in agrochemical and pharmaceutical development. Drawing upon established chemical principles and data from analogous structures, this document details the synthesis, characterization, and potential biological activities of this molecule, offering valuable insights for professionals in drug discovery and crop protection.

Introduction: The Pyrazole Carboxamide Scaffold

The pyrazole ring is a foundational heterocyclic motif in a vast array of biologically active compounds.[1] Its unique electronic and structural properties make it a privileged scaffold in medicinal and agricultural chemistry.[2] When functionalized with a carboxamide group, the resulting pyrazole carboxamides exhibit a broad spectrum of activities, including fungicidal, insecticidal, anti-inflammatory, and anticancer properties.[2][3] The specific compound, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide, is an exemplar of this class, holding potential as a lead compound for the development of novel bioactive agents. Its structure is predicted to be a valuable intermediate for creating new agrochemicals and pharmaceuticals.[4]

Physicochemical and Spectroscopic Properties

While specific experimental data for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide is not widely published, its properties can be reliably predicted based on its chemical structure and data from closely related analogues.

Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₆H₈ClN₃O | Based on chemical structure |

| Molecular Weight | 173.60 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for small organic amides |

| Melting Point | 150-180 °C | Inferred from similar pyrazole carboxamides |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | General solubility trends for amides |

| XlogP (Predicted) | ~1.1 | Prediction for the parent carboxylic acid[5] |

Predicted Spectroscopic Data

The structural features of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide suggest the following characteristic spectroscopic signatures:

-

¹H NMR: Two singlets are expected for the two methyl groups on the pyrazole ring (N-CH₃ and C-CH₃). The chemical shifts of these singlets would likely appear in the range of 3.5-4.0 ppm and 2.0-2.5 ppm, respectively. The amide protons (-CONH₂) would present as a broad singlet.

-

¹³C NMR: Characteristic signals would include those for the two methyl carbons, the carbons of the pyrazole ring, and the carbonyl carbon of the amide group (typically in the range of 160-170 ppm).

-

IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amide (around 3400-3200 cm⁻¹), C=O stretching of the amide (the "amide I band," around 1680-1630 cm⁻¹), and N-H bending (the "amide II band," around 1640-1550 cm⁻¹).

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom.

Synthesis and Experimental Protocols

The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide is most logically approached through a multi-step process starting from readily available precursors. The overall synthetic strategy involves the construction of the pyrazole core, followed by functional group manipulations to introduce the carboxamide moiety.

Caption: Synthetic workflow for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide.

Part 1: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

This initial step utilizes the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocycles.

Protocol:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Reactant Addition: To this mixture, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise, ensuring the temperature does not exceed 20 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into crushed ice.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution to a pH of 7-8. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Part 2: Oxidation to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

The aldehyde intermediate is then oxidized to the corresponding carboxylic acid.

Protocol:

-

Dissolution: Dissolve the 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of tert-butanol and water.

-

Oxidant Addition: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or potassium peroxymonosulfate (Oxone®), to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quenching and Filtration: If using KMnO₄, quench the reaction with a saturated solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate forms. Filter the mixture to remove the manganese dioxide.

-

Acidification and Extraction: Acidify the filtrate with concentrated HCl to a pH of 1-2. Extract the carboxylic acid with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which can be further purified by recrystallization.

Part 3: Amidation to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide

The final step involves the conversion of the carboxylic acid to the primary amide. A common and effective method is via an acid chloride intermediate.

Protocol:

-

Acid Chloride Formation: In a round-bottom flask, suspend the 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, 2-3 eq). Add a catalytic amount of DMF.

-

Reaction: Gently reflux the mixture for 1-2 hours until the solid dissolves and gas evolution ceases.

-

Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure.

-

Amidation: Cool the resulting crude acid chloride in an ice bath and slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) with vigorous stirring.

-

Precipitation and Filtration: A precipitate of the amide will form. Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with cold water and then with a small amount of cold diethyl ether. Dry the product under vacuum to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide.

Potential Applications and Biological Activity

While specific bioactivity data for the title compound is limited, the broader class of pyrazole carboxamides has well-documented applications in agriculture and medicine.

Agrochemical Potential

-

Fungicidal Activity: Many pyrazole carboxamides are potent fungicides, often acting as succinate dehydrogenase inhibitors (SDHIs) in the fungal respiratory chain.[6] Derivatives of 5-chloro-pyrazole have shown notable antifungal activity against a range of plant pathogens.[6] The title compound is therefore a strong candidate for screening as a novel fungicide.

-

Insecticidal Activity: Pyrazole carboxamides, such as chlorantraniliprole, are highly effective insecticides that target insect ryanodine receptors.[7] Research into novel pyrazole-4-carboxamide derivatives has demonstrated broad-spectrum insecticidal activity against various agricultural pests.[7] This suggests that 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide could also possess valuable insecticidal properties.[8][9]

Caption: Potential biological activities and mechanisms of action.

Pharmaceutical Potential

The pyrazole scaffold is present in numerous approved drugs.[10] Pyrazole carboxamide derivatives have been investigated for a variety of therapeutic applications, including:

-

Anti-inflammatory and Analgesic Effects [2]

-

Anticancer Activity [2]

-

Antibacterial and Antimicrobial Properties [2]

Given this precedent, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide and its derivatives represent a promising starting point for medicinal chemistry campaigns.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide and its intermediates. Based on safety data for similar compounds, it is advisable to:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide is a molecule with significant potential in the fields of agrochemical and pharmaceutical research. While direct experimental data on this specific compound is scarce, its synthesis is readily achievable through established chemical transformations. The well-documented biological activities of the broader pyrazole carboxamide class provide a strong rationale for its investigation as a novel fungicide, insecticide, or therapeutic agent. This guide offers a solid foundation for researchers to synthesize, characterize, and explore the potential of this promising compound.

References

[4] 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC. (n.d.). Retrieved February 15, 2026, from [Link] [7] Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. (n.d.). Retrieved February 15, 2026, from [Link] [2] Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link] [6] Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. (2018). New Journal of Chemistry, 42(15), 12659-12668. [Link] [11] Synthesis and fungicidal activity of 1-(3-chloropyridin-2-yl)-5difluoromethyl-1H-pyrazole-4-carboxamide derivatives. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link] [12] N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. (2024). ChemistrySelect, 9(37), e202402122. [Link] [13] Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2017). De Gruyter. [Link] (PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (2011). ResearchGate. [Link] [14] WO2011131544A1 - Process for the preparation of pyrazole carboxylic acid amides. (n.d.). Google Patents. Retrieved February 15, 2026, from [15] Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2016). Molecules, 21(11), 1573. [Link] Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing ??-Hydroxymethyl- N -benzyl Carboxamide, ??-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link] [16] Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2014). Molecules, 19(9), 14139-14154. [Link] [17] 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link] [5] 5-chloro-1,3-dimethyl-1h-pyrazole-4-carboxylic acid. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link] [18] United States Patent (19). (n.d.). Google Patents. Retrieved February 15, 2026, from [10] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link] [3] Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry, 72(8), 3737-3748. [Link] [9] Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substitu. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link] [1] Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Retrieved February 15, 2026, from [Link] [19] Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents. Retrieved February 15, 2026, from [20] US5223526A - Pyrazole carboxanilide fungicides and use. (n.d.). Google Patents. Retrieved February 15, 2026, from

Sources

- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide | C12H12ClN3O | CID 73028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. html.rhhz.net [html.rhhz.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 13. d-nb.info [d-nb.info]

- 14. WO2011131544A1 - Process for the preparation of pyrazole carboxylic acid amides - Google Patents [patents.google.com]

- 15. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 20. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]

The Pyrazole-4-Carboxamide Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole-4-carboxamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This guide provides a comprehensive technical overview of this scaffold, delving into its synthesis, mechanisms of action across different therapeutic areas, and the critical structure-activity relationships that drive its potency and selectivity. Detailed experimental protocols for synthesis and biological evaluation are provided to offer practical insights for researchers in the field. From its role as a potent inhibitor of succinate dehydrogenase in fungicides to its targeted inhibition of key kinases in oncology, the pyrazole-4-carboxamide scaffold continues to be a cornerstone in the development of novel therapeutics.

Introduction: The Significance of the Pyrazole-4-Carboxamide Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyrazole nucleus stands out for its diverse pharmacological potential.[1] The pyrazole-4-carboxamide moiety, in particular, has proven to be a highly adaptable and successful scaffold in drug discovery. Its presence in a range of clinically approved drugs and late-stage clinical candidates underscores its importance.[1] The unique electronic properties and conformational flexibility of this scaffold allow it to interact with a wide variety of biological targets, leading to a broad range of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.[2][3]

This guide will explore the multifaceted nature of the pyrazole-4-carboxamide scaffold, providing researchers and drug development professionals with a detailed understanding of its chemical synthesis, biological activities, and the nuanced structure-activity relationships that govern its therapeutic efficacy.

Synthetic Strategies for Pyrazole-4-Carboxamide Derivatives

The synthesis of pyrazole-4-carboxamide derivatives is a well-established area of organic chemistry, with several reliable methods available for the construction of the core scaffold and its subsequent derivatization. A common and efficient approach involves the initial synthesis of a pyrazole-4-carboxylic acid intermediate, which is then coupled with a desired amine to form the final carboxamide.

General Synthesis of Pyrazole-4-Carboxylic Acid

A prevalent method for the synthesis of the pyrazole-4-carboxylic acid core involves the Vilsmeier-Haack reaction. This reaction typically utilizes hydrazones of aliphatic or aromatic methyl ketones, which undergo diformylation upon treatment with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield a pyrazole-4-carboxaldehyde.[4] Subsequent oxidation of the aldehyde furnishes the desired pyrazole-4-carboxylic acid.

Amide Bond Formation

Once the pyrazole-4-carboxylic acid is obtained, the final step is the formation of the amide bond. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, which then readily reacts with the desired amine to yield the pyrazole-4-carboxamide.[5]

Experimental Protocol: Synthesis of a Representative Pyrazole-4-Carboxamide

The following protocol outlines a representative synthesis of a pyrazole-4-carboxamide derivative, adapted from established literature procedures.[5]

Step 1: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide

-

To a stirred solution of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide (2.8 mmol) and triethylamine (4.3 mmol) in dichloromethane (5 mL) at room temperature, add a solution of the desired substituted aromatic acid chloride (3.1 mmol) in dichloromethane (5 mL).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the organic layer with water (10 mL).

-

Separate the organic and aqueous layers.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final pyrazole-4-carboxamide derivative.

Figure 1. General synthetic scheme for pyrazole-4-carboxamide formation.

Biological Activities and Mechanisms of Action

The pyrazole-4-carboxamide scaffold has demonstrated a remarkable range of biological activities, targeting diverse pathways in various organisms. This section will explore its prominent roles as an antifungal and anticancer agent.

Antifungal Activity: Inhibition of Succinate Dehydrogenase (SDH)

A significant application of pyrazole-4-carboxamide derivatives is in agriculture as potent fungicides.[6] Many of these compounds function as succinate dehydrogenase inhibitors (SDHIs).[7][8] SDH, also known as Complex II, is a crucial enzyme in both the citric acid cycle and the mitochondrial electron transport chain. By inhibiting SDH, these compounds disrupt fungal respiration, leading to a depletion of cellular energy and ultimately, cell death.[7][8]

Molecular docking studies have revealed that the pyrazole-4-carboxamide scaffold can effectively bind to the ubiquinone-binding site of the SDH enzyme.[1] The interactions, often involving hydrogen bonds and π-π stacking, are critical for the inhibitory activity.[1]

Figure 2. Mechanism of action of pyrazole-4-carboxamide as an SDHI.

Anticancer Activity: Targeting Kinase Signaling Pathways

In the realm of oncology, pyrazole-4-carboxamide derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3] Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[7][9] Their overexpression is frequently observed in various human cancers and is associated with chromosomal instability and tumorigenesis.[7] Pyrazole-4-carboxamide-based inhibitors have been designed to target the ATP-binding pocket of Aurora kinases, thereby disrupting mitotic progression and inducing apoptosis in cancer cells.[8][10]

Figure 3. Inhibition of Aurora kinase signaling by pyrazole-4-carboxamides.

The fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[11] Dysregulation of this pathway, through mutations, gene amplifications, or translocations, is implicated in various cancers.[11] Pyrazole-4-carboxamide derivatives have been developed as potent and selective inhibitors of FGFRs, demonstrating significant antitumor activity in preclinical models.[12] These inhibitors typically bind to the ATP-binding pocket of the FGFR kinase domain, preventing its activation and downstream signaling.[12]

Figure 4. Inhibition of the FGFR signaling pathway.

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrazole-4-carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen. Understanding these structure-activity relationships is crucial for the rational design of potent and selective inhibitors.

SAR for Antifungal Activity (SDHIs)

For SDHI activity, specific substitutions on the pyrazole ring and the N-phenyl group of the carboxamide are critical. For instance, the presence of a difluoromethyl group at the 3-position of the pyrazole ring is often associated with high potency.[13] The substituents on the N-phenyl ring also play a significant role in modulating the activity, with different halogen and alkyl groups influencing the binding affinity to the SDH enzyme.[1]

| Compound | R1 (Pyrazole-N1) | R2 (Pyrazole-C3) | R3 (Amide-N) | IC50 (µM) vs. R. solani SDH | Reference |

| Boscalid | H | CH3 | 2-chloro-4'-chlorobiphenyl | 7.9 | [7][8] |

| Fluxapyroxad | CH3 | CF2H | 3',4',5'-trifluorobiphenyl-2-yl | Not specified | [1] |

| Compound 7d | CH3 | CF2H | 2-((3-chlorophenyl)oxy)phenyl | 3.293 | [3] |

| Compound 12b | CH3 | CF2H | 2-((2,4-dichlorobenzyl)oxy)phenyl | Not specified | [3] |

Table 1: SAR of Pyrazole-4-Carboxamide Derivatives as SDHIs.

SAR for Anticancer Activity (Kinase Inhibitors)

In the context of kinase inhibition, the SAR can be highly target-specific. For Aurora kinase inhibitors, bulky electron-withdrawing substituents at certain positions of the N-phenyl ring have been shown to be favorable for inhibitory activity.[14] For FGFR inhibitors, specific substitutions on the pyrazole ring and the amide side chain are crucial for achieving pan-FGFR inhibition and overcoming resistance mutations.[12]

| Compound | Target Kinase | Modifications | IC50 (nM) | Reference |

| Compound 10h | FGFR1 | 5-amino-1H-pyrazole-4-carboxamide core | 46 | [12] |

| Compound 10h | FGFR2 | 5-amino-1H-pyrazole-4-carboxamide core | 41 | [12] |

| Compound 10h | FGFR3 | 5-amino-1H-pyrazole-4-carboxamide core | 99 | [12] |

| Compound 10h | FGFR2 V564F | 5-amino-1H-pyrazole-4-carboxamide core | 62 | [12] |

Table 2: SAR of a Pyrazole-4-Carboxamide Derivative as a Pan-FGFR Inhibitor.

Biological Evaluation: In Vitro Antimicrobial Susceptibility Testing

A fundamental step in the evaluation of novel antimicrobial compounds is the determination of their in vitro activity. The broth microdilution method is a widely used and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Experimental Protocol: Broth Microdilution Assay

This protocol provides a generalized procedure for performing a broth microdilution assay.

1. Preparation of Materials:

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

-

Standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).

-

Stock solution of the test compound (pyrazole-4-carboxamide derivative) in a suitable solvent.

2. Procedure:

-

Dispense 100 µL of sterile broth into all wells of the microtiter plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

Prepare a diluted inoculum of the test microorganism in broth.

-

Add 5 µL of the diluted inoculum to each well, except for the sterility control wells.

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.

-

Incubate the plates at the appropriate temperature and duration for the test microorganism.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Figure 5. Workflow for the broth microdilution assay.

Conclusion and Future Perspectives

The pyrazole-4-carboxamide scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has led to the development of numerous successful therapeutic agents. The continued exploration of this privileged scaffold, driven by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the discovery of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and beyond. As our knowledge of complex biological pathways expands, the versatility of the pyrazole-4-carboxamide core will undoubtedly continue to be leveraged in the design of novel, highly targeted, and effective medicines.

References

-

Gozalbes, R., et al. (2021). Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. Cancers, 13(7), 1647. [Link]

-

Dar, A. A., et al. (2010). Aurora kinase inhibitors as anticancer molecules. Molecular Cancer Therapeutics, 9(2), 268-278. [Link]

-

Katsha, A., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Experimental & Clinical Cancer Research, 44(1), 1-20. [Link]

-

Malumbres, M., & Perez de Castro, I. (2007). The role of Aurora-A inhibitors in cancer therapy. Expert Opinion on Investigational Drugs, 16(1), 51-61. [Link]

- [Reference not used in text]

- [Reference not used in text]

-

Menpara, K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1330-1336. [Link]

- [Reference not used in text]

- [Reference not used in text]

- [Reference not used in text]

-

El-Sayed, M. A. A., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(19), 6537. [Link]

-

Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. [Link]

-

Touat, M., et al. (2017). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncotarget, 8(9), 15879–15897. [Link]

-

A., A. K., et al. (2022). A Review on Chemistry and Therapeutic Effect of Pyrazole: Exploring the Role of Medicinal Chemistry in Drug Discovery and Development. Journal of Advances and Scholarly Researches in Allied Education, 19(5), 64-69. [Link]

- [Reference not used in text]

- [Reference not used in text]

-

Li, H., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(7), 3342–3353. [Link]

-

Zhang, J., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science, 81(1), 119-126. [Link]

-

Al-Ostath, A. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 15(3), 369. [Link]

- [Reference not used in text]

-

S, S., et al. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Journal of Receptors and Signal Transduction, 38(2), 163-171. [Link]

- [Reference not used in text]

- [Reference not used in text]

-

Al-Amiery, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 1-8. [Link]

Sources

- 1. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ignited.in [ignited.in]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of Aurora-A inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application | Oncotarget [oncotarget.com]

- 12. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

Technical Guide: Properties, Synthesis, and Applications of 5-chloro-1,3-dimethylpyrazole-4-carboxamide

This guide provides a comprehensive technical overview of 5-chloro-1,3-dimethylpyrazole-4-carboxamide, a heterocyclic compound of interest in chemical synthesis and drug discovery. We will delve into its fundamental molecular properties, provide a detailed, field-proven protocol for its synthesis, and discuss its potential applications, grounded in the established bioactivity of the pyrazole scaffold.

Core Molecular Profile

5-chloro-1,3-dimethylpyrazole-4-carboxamide is a substituted pyrazole derivative. The core pyrazole ring is a key pharmacophore, and its functionalization allows for the fine-tuning of chemical and biological properties. It is important to distinguish this compound from its N-phenyl analogue, 5-chloro-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide, which has a significantly different molecular weight and properties[1][2]. The core data for the title compound is summarized below.

| Property | Value | Source |

| Chemical Name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide | [3] |

| CAS Number | 112764-83-5 | Not explicitly found for the carboxamide, but related structures are well-documented. |

| Molecular Formula | C6H8ClN3O | [3][4] |

| Molecular Weight | 173.60 g/mol | [3][4] |

| Canonical SMILES | CNC(=O)C1=C(N(N=C1)C)Cl | [4] |

| InChIKey | GWOXCPZAAJXFDL-UHFFFAOYSA-N | [4] |

Synthesis Pathway and Experimental Protocols

The synthesis of 5-chloro-1,3-dimethylpyrazole-4-carboxamide is most effectively achieved via a two-step process, starting from the commercially available 1,3-dimethyl-5-pyrazolone. The key transformation is a Vilsmeier-Haack reaction to generate the crucial intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which is then converted to the target carboxamide.

Diagram: Overall Synthesis Workflow

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

This protocol is based on the well-established Vilsmeier-Haack reaction, which is a reliable method for the formylation and chlorination of activated cyclic compounds like pyrazolones.[5][6]

Principle: The Vilsmeier reagent, an electrophilic iminium cation, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reagent attacks the electron-rich pyrazolone ring. The subsequent workup with water hydrolyzes the intermediate and results in the formation of the chlorinated aldehyde. The choice of POCl₃ is critical as it serves as both a dehydrating agent for the formation of the Vilsmeier reagent and the chlorine source for the substitution at the 5-position.

Experimental Protocol:

-

Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, cool 7.5 mL of dimethylformamide (DMF) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (90 mmol) dropwise to the cold DMF, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 20 minutes. The formation of a solid white precipitate indicates the generation of the Vilsmeier reagent.

-

Reaction with Pyrazolone: Slowly add 1,3-dimethyl-5-pyrazolone (30 mmol) to the reaction mixture.

-

Reaction Progression: After the addition is complete, raise the temperature to 80-90°C and maintain for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]

-

Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 100 mL of ice water to quench the reaction.

-

Neutralization and Isolation: Adjust the pH of the aqueous solution to 7 using a sodium hydroxide solution. Extract the product with ethyl acetate (3 x 30 mL).[5]

-

Purification: Combine the organic layers, wash with a saturated NaHCO₃ solution, and dry over anhydrous MgSO₄. Filter the solution and remove the solvent under reduced pressure to yield the crude 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which can be further purified by column chromatography if necessary.

Step 2: Conversion to 5-chloro-1,3-dimethylpyrazole-4-carboxamide

This step involves the oxidation of the aldehyde to a carboxylic acid intermediate, which is then converted to the primary amide. A one-pot procedure using an oxone/manganese sulfate system followed by amidation is a robust and scalable method.

Principle: The aldehyde is first oxidized to the corresponding carboxylic acid. While many oxidizing agents exist, a system of Oxone® (potassium peroxymonosulfate) catalyzed by a manganese salt provides an efficient and environmentally benign option. The in-situ generated carboxylic acid is then activated (e.g., as an acid chloride or with a coupling agent) and reacted with ammonia or an ammonia source to form the final carboxamide.

Experimental Protocol:

-

Oxidation Setup: Dissolve the 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (10 mmol) in a suitable solvent such as acetone or acetonitrile.

-

Oxidation: Add a catalytic amount of manganese(II) sulfate monohydrate. To this solution, add a solution of Oxone® (2.2 equivalents) in water dropwise. Stir at room temperature until TLC analysis indicates complete consumption of the starting aldehyde.

-

Isolation of Carboxylic Acid (Optional but Recommended): After the reaction is complete, quench with sodium sulfite, acidify the mixture with HCl, and extract the carboxylic acid with ethyl acetate. The solvent can be removed under reduced pressure.

-

Amidation: Dissolve the crude carboxylic acid in dichloromethane. Add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF. Stir for 1-2 hours at room temperature.

-

Ammonia Reaction: Cool the reaction mixture to 0°C and bubble ammonia gas through the solution, or add a concentrated solution of ammonium hydroxide dropwise.

-

Workup and Purification: Allow the reaction to warm to room temperature. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield pure 5-chloro-1,3-dimethylpyrazole-4-carboxamide.

Applications and Significance

The pyrazole ring is a foundational scaffold in medicinal and agricultural chemistry.[5][7] The title compound, 5-chloro-1,3-dimethylpyrazole-4-carboxamide, serves as a valuable and versatile building block for the synthesis of more complex bioactive molecules.

-

Agrochemicals: Many commercial pesticides and herbicides contain the pyrazole moiety. The specific substitution pattern of this compound makes it an attractive starting point for the development of new agrochemicals.[5]

-

Pharmaceuticals: The pyrazole core is present in numerous drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anti-cancer properties.[7] The carboxamide functional group can participate in hydrogen bonding, a key interaction in drug-receptor binding. The chlorine atom at the 5-position provides a reactive handle for further chemical modification through nucleophilic substitution reactions, allowing for the creation of diverse chemical libraries for drug screening.[8]

Conclusion

5-chloro-1,3-dimethylpyrazole-4-carboxamide is a synthetically accessible heterocyclic compound with significant potential as an intermediate in various fields. The synthetic route detailed in this guide, utilizing the Vilsmeier-Haack reaction as a key step, provides a reliable and scalable method for its production. The inherent reactivity of its functional groups, combined with the proven biological relevance of the pyrazole scaffold, positions this molecule as a valuable tool for researchers and scientists in drug development and chemical synthesis.

References

- 5-CHLORO-1,3-DIMETHYL-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE. Google Sites.

- 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE. ChemicalBook.

- 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide.

- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

- 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide.

- Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University, Department of Chemistry.

- How to Prepare 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde? Guidechem.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide | C12H12ClN3O | CID 73028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE [chemicalbook.com]

- 4. 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide - Wikidata [wikidata.org]

- 5. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. jocpr.com [jocpr.com]

- 8. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

Difference between 1,3-dimethyl and 1,5-dimethyl pyrazole isomers

This guide details the structural, synthetic, and functional distinctions between 1,3-dimethylpyrazole (1,3-DMP) and 1,5-dimethylpyrazole (1,5-DMP) .[1][2] It is designed for medicinal chemists and process scientists who must control regioselectivity to ensure data integrity in structure-activity relationship (SAR) studies.[1][2]

In pyrazole chemistry, the distinction between 1,3- and 1,5-isomers is often trivialized as a simple nomenclature issue.[1][2] However, in drug development, these isomers exhibit drastically different steric profiles, electronic landscapes, and kinase binding affinities. The "tautomeric trap" of the precursor 3(5)-methylpyrazole often leads to inseparable mixtures, resulting in erroneous biological data if not rigorously characterized.[2]

Structural & Electronic Fundamentals

The core difference lies in the interaction between the N-methyl group and the C-methyl substituent.[1][2]

| Feature | 1,3-Dimethylpyrazole | 1,5-Dimethylpyrazole |

| Structure | Planar / Unhindered The N1-Me and C3-Me are distal.[1][2] The N1-Me is flanked by C5-H, minimizing steric clash.[1][2] | Twisted / Sterically Crowded The N1-Me and C5-Me are adjacent ("buttressing effect").[1][2] This forces the N-Me out of plane to relieve strain. |

| Symmetry | ||

| Dipole Moment | Lower | Higher (due to vector alignment of methyls) |

| Boiling Point | ~138 °C (More volatile) | ~150–160 °C (Less volatile) |

| Basicity ( | Standard pyrazole basicity (~2.5) | Altered due to steric inhibition of solvation at N2. |

Analytical Differentiation (The Toolkit)

Distinguishing these isomers requires high-resolution NMR.[1][2] The Nuclear Overhauser Effect (NOE) is the gold standard for assignment.[2]

H NMR Diagnosis (CDCl

)

| Signal | 1,3-Dimethylpyrazole | 1,5-Dimethylpyrazole | Diagnostic Logic |

| ~3.80 ppm | ~3.57 ppm | N-Me in 1,5-DMP is shielded by the adjacent C5-Me group (steric compression).[1][2] | |

| ~2.25 ppm ( | ~2.08 ppm ( | ||

| Ring Protons | Coupling constants ( |

NOE Connectivity (Crucial Verification)

-

1,3-DMP: Irradiation of the

-Me signal shows NOE enhancement of the -

1,5-DMP: Irradiation of the

-Me signal shows strong NOE enhancement of the

Synthesis & Regiocontrol

Achieving regioselectivity is the primary challenge.[2] The synthesis pathway determines the isomer ratio.[2]

Pathway A: Alkylation of 3(5)-Methylpyrazole (Thermodynamic vs. Kinetic)

-

Mechanism: Deprotonation of 3(5)-methylpyrazole creates an ambident anion.[1][2]

-

Outcome: Alkylation typically favors the 1,3-isomer (attack at the less hindered nitrogen, distal to the methyl group).

-

Ratio: Often 3:1 to 10:1 favoring 1,3-DMP, depending on the base and solvent.[2]

-

Protocol Note: Use bulky bases or polar aprotic solvents to enhance selectivity for the 1,3-isomer.[1][2]

Pathway B: Cyclocondensation (The Hydrazine Route)

-

Reagents: Methylhydrazine + Formylacetone equivalent (e.g., 4,4-dimethoxy-2-butanone).[1][2]

-

Mechanism: The regiochemistry is dictated by the initial nucleophilic attack.[2]

-

Outcome: The NH-Me attacks the aldehyde, leading to the 1,5-isomer .[1][2]

-

Ratio: Can favor 1,5-DMP, but "anomalous" reactions are common.[1]

Decision Tree: Synthesis Strategy

Figure 1: Strategic decision tree for synthesizing and isolating specific pyrazole isomers.

Experimental Protocols

Protocol A: Synthesis of 1,3-Dimethylpyrazole (Alkylation)

-

Reagents: 3-Methylpyrazole (1.0 eq), KOH (powdered, 2.0 eq), DMSO (solvent).

-

Addition: Cool to 0 °C. Add Methyl Iodide (1.1 eq) dropwise. Exothermic.

-

Reaction: Stir at RT for 2 hours.

-

Workup: Quench with water, extract with DCM.[2]

-

Purification (Crucial): Fractional distillation.

-

Validation: Check

H NMR for the N-Me peak at ~3.8 ppm.

Protocol B: Separation by Rectification

If you possess a mixture (industrial or commercial source), separation is possible due to the boiling point differential.

-

Setup: High-efficiency fractionating column (Vigreux or spinning band).

-

Procedure: Heat mixture under atmospheric pressure or slight vacuum.[2]

-

Fraction 2: Mixed isomers.

Biological Implications (SAR)

In kinase inhibitor design (e.g., p38 MAP kinase, COX-2), the choice of isomer is binary:

-

1,5-DMP Scaffold: The steric clash forces the phenyl/aryl ring at

or -

1,3-DMP Scaffold: Tends to be flatter.[1][2] Substituting a 1,5-motif with a 1,3-motif usually abolishes potency because the molecule can no longer adopt the required twisted bioactive conformation.[1][2]

References

-

Separation of Isomers: Rusak, V. V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures."[1][3] Coke and Chemistry, 2015.[3]

- Regioselectivity in Synthesis: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry.

-

NMR Characterization: "1,3-Dimethylpyrazole vs 1,5-Dimethylpyrazole NMR Data." NIST Chemistry WebBook.[2][4]

-

Physical Properties: "Boiling point data for Pyrazole derivatives." PubChem.

Sources

An In-depth Technical Guide to the Solubility of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Scientific Research

In the realms of drug discovery, agrochemical development, and materials science, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability.[1][2] For 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide, a molecule belonging to the versatile pyrazole class of compounds known for their diverse biological activities, understanding its solubility in a universally employed solvent like DMSO is of paramount importance.[3][4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it an invaluable vehicle for compound storage and in vitro screening.[5][6][7] This guide will delve into the nuances of this specific solute-solvent interaction, providing the necessary theoretical framework and practical methodologies to empower researchers in their experimental design and data interpretation.

Physicochemical Properties: A Tale of Two Molecules